molecular formula C17H14N2O2 B3000647 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde CAS No. 1375170-44-7

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

Cat. No.: B3000647
CAS No.: 1375170-44-7
M. Wt: 278.311
InChI Key: XBPFVOBGWVWBRQ-UHFFFAOYSA-N
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Description

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a pyrazole moiety linked via a methoxy group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing heterocyclic hybrids for pharmaceutical applications. Its structure combines the electrophilic aldehyde group with a lipophilic phenylpyrazole unit, enabling diverse reactivity and biological interactions.

Properties

IUPAC Name

4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPFVOBGWVWBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-phenyl-3-chloromethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 4-[(1-Phenylpyrazol-3-yl)methoxy]benzoic acid.

    Reduction: 4-[(1-Phenylpyrazol-3-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is not fully understood. its biological activity is thought to involve interactions with cellular enzymes and receptors. The phenylpyrazole moiety may play a crucial role in binding to specific molecular targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Triazole Derivatives : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. These reactions are efficient (70–85% yields) and tolerate diverse azides, enabling rapid diversification .
  • Thiazole Derivatives: Employ nucleophilic substitution or Knoevenagel condensation. Microwave-assisted methods in ionic liquids enhance reaction rates and sustainability .
  • Fluorinated Analogues : Introduce electron-withdrawing groups, improving metabolic stability and lipophilicity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility Trends
4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde (hypothetical) ~265 ~3.2 Not reported Low aqueous solubility
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde 295.3 2.8 Not reported Moderate in DMF/water
4-[(3-Fluorophenyl)methoxy]benzaldehyde 230.2 2.5 40–41 High in organic solvents
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde 281.3 3.5 Not reported Low in water, high in DMSO

Key Observations :

  • Lipophilicity : Thiazole- and pyrazole-containing derivatives exhibit higher LogP values (>3), favoring membrane permeability.
  • Solubility : Triazole derivatives show moderate solubility in polar aprotic solvents (DMF, DMSO), while fluorinated analogues dissolve better in organic media .

Key Observations :

  • Antimicrobial Activity : Triazole derivatives exhibit broad-spectrum activity, with benzyl-substituted variants showing higher potency against Staphylococcus epidermidis .
  • Anticancer Potential: Quinoline hybrids demonstrate selective toxicity against cancer cells, likely due to DNA intercalation or enzyme inhibition .

Biological Activity

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzaldehyde moiety linked to a phenylpyrazole via a methoxy group. The presence of the pyrazole ring is significant for its biological activity, as this structural feature is associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains. A study indicated that certain pyrazole derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

Inflammation is a common target for therapeutic intervention. Pyrazole derivatives have shown promise in reducing inflammatory markers. For example, compounds with similar structures were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), achieving up to 85% inhibition at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. One study reported that certain pyrazole derivatives inhibited cell proliferation in human breast cancer cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyrazole ring is known to modulate various signaling pathways by acting on enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses related to inflammation and tumor growth.

Study on Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested against common pathogens. The results indicated that this compound had comparable or superior antimicrobial activity compared to standard antibiotics .

Anti-inflammatory Research

A controlled trial assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound significantly reduced swelling in animal models induced by carrageenan, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/Effective Concentration
4-(2-Methylphenyl)-1H-pyrazoleAntimicrobial25 µg/mL
5-(4-Chlorophenyl)-1H-pyrazoleAnti-inflammatory30 µg/mL
This compound Antimicrobial, Anti-inflammatoryTBD

Q & A

Q. What are the optimal synthetic routes for 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A robust method involves reacting 4-hydroxybenzaldehyde with 1-phenylpyrazol-3-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) in anhydrous THF at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternatively, a Schiff base formation with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic catalysis (acetic acid) achieves yields >85% after recrystallization . Key factors affecting yield include stoichiometric ratios (1:1.2 aldehyde:alcohol), reaction time (4–6 hours), and exclusion of moisture.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Essential techniques include:

  • 1H/13C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole/benzyloxy linkages (δ 5.1–5.3 ppm for OCH2) .
  • FTIR : Validate C=O stretch (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • HRMS : Ensure molecular ion ([M+H]+) matches theoretical mass (e.g., 279.11 g/mol).
    Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to distinguish dynamic effects .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable thresholds: ≥95% purity for in vitro assays and ≥98% for crystallography. Impurities (e.g., unreacted aldehyde) are quantified using area normalization, with residual solvents verified per ICH guidelines .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Knoevenagel condensation) involving the aldehyde group?

Regioselectivity is controlled via:

  • Catalyst selection : Piperidine or ionic liquids (e.g., DIPEAc) enhance aldehyde activation for α,β-unsaturated product formation .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., overoxidation) by shortening reaction time (10–15 minutes vs. 6 hours conventional) .
  • Solvent-free conditions : Improve yields (≥90%) in green chemistry protocols .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The pyrazole moiety shows π-π stacking with aromatic residues (e.g., Tyr385), while the benzaldehyde group forms hydrogen bonds with catalytic sites .
  • MD simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, AMBER force field) .

Q. What mechanistic insights explain contradictory results in catalytic oxidation studies of the aldehyde group?

Conflicting data (e.g., oxidation to carboxylic acid vs. esterification) arise from reaction conditions:

  • Au nanoparticle catalysts : Promote selective aerobic oxidation to benzoic acid derivatives under basic conditions (pH 9–10) .
  • Methoxy intermediates : In acidic media, methoxy attack on the aldehyde leads to ester formation (e.g., methyl 4-[(1-phenylpyrazol-3-yl)methoxy]benzoate) .

Methodological Challenges

Q. How are crystallographic data refined when twinning or disorder complicates structure determination?

For single-crystal XRD:

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered moieties (e.g., rotating benzyl groups) .
  • Hirshfeld surface analysis : Resolve ambiguities in hydrogen bonding (e.g., C-H···O vs. π-π interactions) .

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how are false positives mitigated?

  • MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Controls : Include resazurin (viability dye) and cytotoxicity assays (e.g., MTT on mammalian cells) to exclude non-specific effects .

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